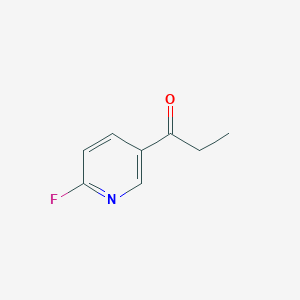

1-(6-Fluoropyridin-3-yl)propan-1-one

Description

BenchChem offers high-quality 1-(6-Fluoropyridin-3-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Fluoropyridin-3-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-fluoropyridin-3-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJLUZIHSSDJJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949154-27-2 | |

| Record name | 1-(6-fluoropyridin-3-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(6-Fluoropyridin-3-yl)propan-1-one CAS 949154-28-3 properties

An In-Depth Technical Guide to 1-(2-Fluoropyridin-3-yl)propan-1-one (CAS 949154-28-3): Properties, Synthesis, and Applications in Medicinal Chemistry

Foreword: On Structural Isomers and CAS Number Specificity

It is critically important for researchers to note a common point of ambiguity with fluorinated pyridine isomers. The compound name provided in the topic, 1-(6-Fluoropyridin-3-yl)propan-1-one, corresponds to CAS Number 949154-27-2.[1][2] However, the CAS Number specified for this guide is 949154-28-3 . This number is authoritatively assigned to the isomeric structure, 1-(2-Fluoropyridin-3-yl)propan-1-one .[3][4][5] This technical guide will focus exclusively on the compound correctly identified by CAS 949154-28-3. This distinction is paramount, as the position of the fluorine atom dramatically influences the molecule's electronic properties, reactivity, and steric profile, thereby altering its behavior in both chemical synthesis and biological systems.

Introduction: The Strategic Value of Fluoropyridine Scaffolds

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry.[6][7] Fluorine-containing pyridine derivatives, in particular, are pivotal structures in drug discovery, prized for their ability to enhance pharmacological profiles. The introduction of a fluorine atom can profoundly modulate a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[7] The C-F bond can serve as a metabolic shield, blocking sites susceptible to oxidative degradation, while the high electronegativity of fluorine can alter the pKa of the pyridine nitrogen and create unique non-covalent interactions with protein targets.[6]

1-(2-Fluoropyridin-3-yl)propan-1-one, CAS 949154-28-3, represents a valuable chemical building block embodying these principles. Its structure combines the privileged pyridine core with a reactive propyl ketone handle and a strategically placed fluorine atom, making it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its properties, a plausible and detailed synthetic route, characterization protocols, and its applications in the context of drug discovery for an audience of researchers, chemists, and drug development professionals.

Part 1: Core Physicochemical and Computational Properties

A molecule's physical and computed properties are the foundation for its application, dictating its solubility, reactivity, and potential for biological activity. The key properties of 1-(2-Fluoropyridin-3-yl)propan-1-one are summarized below.

| Property | Value | Source(s) |

| CAS Number | 949154-28-3 | [3][4] |

| Molecular Formula | C₈H₈FNO | [3] |

| Molecular Weight | 153.15 g/mol | [3] |

| IUPAC Name | 1-(2-fluoropyridin-3-yl)propan-1-one | [4] |

| Purity | Typically ≥95-98% | [3][4] |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [3] |

| LogP (octanol-water partition coefficient) | 1.55 - 1.81 | [3][4] |

| Storage Conditions | 2-8°C, Sealed in dry environment | [3] |

Field Insights: The LogP value between 1.55 and 1.81 suggests a moderate lipophilicity. This is often considered a favorable range in early drug discovery, balancing aqueous solubility with the ability to permeate cell membranes. The TPSA of 29.96 Ų is well below the 140 Ų threshold often associated with good oral bioavailability, indicating that this fragment is unlikely to pose challenges in traversing biological membranes.

Part 2: Synthesis and Structural Characterization

While specific vendor syntheses are proprietary, a chemically sound and robust pathway can be designed based on established organometallic and fluorination chemistries.

Proposed Synthetic Workflow

A logical approach involves the acylation of a 2-fluoropyridine precursor using an organometallic reagent. A plausible method is the reaction of 2-fluoropyridine-3-carbonitrile with a Grignard reagent, followed by acidic workup to hydrolyze the imine intermediate.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 949154-27-2|1-(6-Fluoropyridin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 949154-28-3|1-(2-Fluoropyridin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The 6-Fluoropyridin-3-yl Ketone Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, consistently yielding compounds with enhanced metabolic stability, target affinity, and optimized physicochemical properties.[1][2] Within this chemical space, the 6-fluoropyridin-3-yl ketone moiety has emerged as a particularly valuable pharmacophore. Its unique electronic and structural features make it a versatile building block for the development of potent and selective inhibitors of key biological targets, particularly in the fields of oncology and immunology. This technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and structure-activity relationship (SAR) landscape of 6-fluoropyridin-3-yl ketone derivatives, offering field-proven insights for researchers engaged in drug development.

The Strategic Advantage of the Fluorinated Pyridine Core

The pyridine ring is a ubiquitous feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions within protein active sites.[3] The introduction of a fluorine atom at the 6-position of the pyridine ring offers several distinct advantages that medicinal chemists can leverage to fine-tune drug candidates:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the position less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can significantly enhance the half-life and overall exposure of a drug candidate.[4]

-

Modulation of Basicity: Fluorine's high electronegativity lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be crucial for avoiding off-target effects, improving cell permeability, and mitigating potential liabilities associated with hERG channel inhibition.

-

Enhanced Binding Affinity: The fluorine atom can participate in favorable orthogonal multipolar interactions with protein backbones and can influence the conformation of the molecule to better fit a binding pocket.[4]

-

Improved Pharmacokinetics: The collective impact of these properties often translates to a more favorable pharmacokinetic profile, including improved oral bioavailability and brain penetration in some cases.

The ketone linker provides a key point for diversification, allowing for the introduction of a wide range of substituents to probe the SAR of a given target. This combination of a metabolically robust, electronically tuned pyridine ring and a versatile ketone linker makes the 6-fluoropyridin-3-yl ketone a privileged scaffold in medicinal chemistry.

Synthetic Strategies for 6-Fluoropyridin-3-yl Ketone Derivatives

A robust and flexible synthetic route is paramount for the successful exploration of a chemical scaffold. The Weinreb amide synthesis is a particularly reliable and high-yielding method for the preparation of ketones, as it avoids the over-addition often seen with more reactive organometallic reagents.[5][6]

Synthesis of a Representative Core Structure: (6-Fluoropyridin-3-yl)(phenyl)methanone

This section details a reliable, step-by-step protocol for the synthesis of a representative 6-fluoropyridin-3-yl ketone derivative.

Experimental Protocol:

Step 1: Synthesis of 6-Fluoronicotinic Acid

6-Fluoronicotinic acid can be prepared from 2-fluoro-5-methylpyridine via oxidation with potassium permanganate.[7]

-

To a stirred solution of 2-fluoro-5-methylpyridine (1.0 eq) in water, add potassium permanganate (2.0 eq) and potassium hydroxide (1.0 eq).

-

Heat the mixture to 95 °C for 5 hours.

-

Filter the hot reaction mixture to remove manganese dioxide.

-

Cool the filtrate to room temperature and acidify with concentrated hydrochloric acid to a pH of 2-4 to precipitate the product.

-

Filter the solid and extract the filtrate with dichloromethane.

-

Combine the solid and the organic extracts and concentrate under reduced pressure to yield 6-fluoronicotinic acid.

Step 2: Synthesis of the Weinreb Amide of 6-Fluoronicotinic Acid

The carboxylic acid is converted to a Weinreb amide to facilitate the subsequent ketone formation.

-

To a solution of 6-fluoronicotinic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to obtain the crude 6-fluoronicotinoyl chloride.

-

Dissolve the crude acid chloride in dichloromethane and add it to a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in dichloromethane at 0 °C.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield the N-methoxy-N-methyl-6-fluoronicotinamide (Weinreb amide).

Step 3: Synthesis of (6-Fluoropyridin-3-yl)(phenyl)methanone

The final ketone is formed by the reaction of the Weinreb amide with a Grignard reagent.

-

To a solution of the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add phenylmagnesium bromide (1.2 eq, as a solution in THF) dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford (6-fluoropyridin-3-yl)(phenyl)methanone.

Medicinal Chemistry Applications: Targeting Kinases in Oncology

The 6-fluoropyridin-3-yl ketone scaffold has proven to be a highly effective template for the design of inhibitors targeting various protein kinases implicated in cancer progression. The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in kinase inhibitor binding.

Case Study: PIM-1 Kinase Inhibitors

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are overexpressed in a variety of hematological and solid tumors.[8][9] PIM kinases play a crucial role in cell survival, proliferation, and apoptosis resistance, making them attractive targets for cancer therapy.[2] Several classes of PIM-1 inhibitors feature a pyridine or pyridone core.[10]

Structure-Activity Relationship (SAR) Insights:

The following table summarizes hypothetical SAR data for a series of (6-fluoropyridin-3-yl)(aryl)methanone derivatives as PIM-1 inhibitors, based on established principles of kinase inhibitor design.

| Compound | R Group (on phenyl ring) | PIM-1 IC50 (nM) | Rationale for Activity |

| 1a | H | 250 | Baseline activity of the core scaffold. |

| 1b | 4-OH | 150 | Potential for hydrogen bonding in the active site. |

| 1c | 4-OMe | 200 | Steric bulk may be tolerated, but no additional favorable interactions. |

| 1d | 4-NH2 | 80 | Amino group can act as a hydrogen bond donor, potentially increasing affinity. |

| 1e | 3-NH2 | 120 | Positional isomerism is critical for optimal interaction with the binding pocket. |

| 1f | 4-F | 180 | Fluorine substitution can modulate electronic properties and lipophilicity.[4] |

| 1g | 4-Indole | 50 | The indole moiety can form additional hydrogen bonds and pi-stacking interactions. |

Key Takeaways from SAR:

-

Hydrogen Bonding is Key: The introduction of hydrogen bond donors and acceptors on the phenyl ring generally leads to increased potency.

-

Positional Isomerism Matters: The position of substituents on the phenyl ring is critical, highlighting the importance of a well-defined binding pocket.

-

Exploiting Additional Pockets: Larger, heterocycle-containing substituents can access additional binding pockets to significantly enhance potency.

Other Kinase Targets: BTK and JAK

The versatility of the 6-fluoropyridin-3-yl ketone scaffold extends to other important kinase targets:

-

Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target for B-cell malignancies.[11] Many BTK inhibitors feature a pyridine or other nitrogen-containing heterocycle. The 6-fluoropyridin-3-yl ketone core can serve as a foundation for developing both reversible and covalent BTK inhibitors.

-

Janus Kinases (JAKs): The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling pathways that regulate immune responses and hematopoiesis.[12] Dysregulation of JAK signaling is implicated in autoimmune diseases and myeloproliferative neoplasms.[13] The design of selective JAK inhibitors is an active area of research, and the 6-fluoropyridin-3-yl ketone scaffold offers a promising starting point for developing such agents.[14]

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the inhibitory potential of newly synthesized 6-fluoropyridin-3-yl ketone derivatives, a robust and high-throughput in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1]

Experimental Protocol: ADP-Glo™ PIM-1 Kinase Assay

This protocol is adapted for a 384-well plate format.

Reagents and Materials:

-

Recombinant human PIM-1 kinase

-

PIM-1 substrate peptide (e.g., a BAD-derived peptide)[15]

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white, opaque plates

Procedure:

-

Compound Plating: Serially dilute test compounds in DMSO and add 1 µL to the appropriate wells of a 384-well plate. Add 1 µL of DMSO to control wells.

-

Enzyme and Substrate/ATP Addition:

-

Prepare a 2X enzyme solution in kinase buffer. Add 2 µL to each well.

-

Prepare a 2X substrate/ATP solution in kinase buffer. Add 2 µL to each well to initiate the kinase reaction.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Future Directions and Conclusion

The 6-fluoropyridin-3-yl ketone scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The synthetic accessibility and the favorable physicochemical properties imparted by the 6-fluoro substituent make it an attractive core for further exploration.

Future work in this area could focus on:

-

Expanding the SAR: A systematic exploration of a wider range of substituents on the aryl ring and replacement of the phenyl ring with other heterocycles.

-

Targeting Other Kinase Families: Investigating the potential of this scaffold to inhibit other therapeutically relevant kinases.

-

Neuroprotective Applications: While the link is currently less established, the neuroprotective effects of some pyridine derivatives warrant further investigation into whether 6-fluoropyridin-3-yl ketone derivatives could be optimized for neurological targets.[16]

References

-

Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

PIM1 Kinase Assay Service. Reaction Biology. [Link]

-

Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. [Link]

-

Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry. [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Design, Synthesis and Structure Activity Relationship of Potent pan-PIM Kinase Inhibitors Derived From the Pyridyl Carboxamide Scaffold. PubMed. [Link]

-

Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]

-

A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv. [Link]

-

Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. [Link]

-

Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC. [Link]

-

3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5. AWS. [Link]

-

Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. PMC. [Link]

-

Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. PubMed. [Link]

-

Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Epidemiology and Infectious Diseases. [Link]

-

Screening, Synthesis and Biological Evaluation of Novel Bruton's Tyrosine Kinase Inhibitors. ResearchGate. [Link]

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

-

Mutagenic assessment of three synthetic pyridine-diaryl ketone derivatives. PubMed. [Link]

-

Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

-

Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. [Link]

-

(A) SAR of the aromatic pyridinones as BRD9 inhibitors. (B) Pyridinones... ResearchGate. [Link]

-

In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. PMC. [Link]

-

Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. PMC. [Link]

-

Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. PubMed. [Link]

-

Novel Concept for Super-Soft Topical Drugs: Deactivation by an Enzyme-Induced Switch into an Inactive Conformation. PMC. [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. [Link]

-

Central neurotoxic effects of intraperitoneally administered 3-acetylpyridine, harmaline and niacinamide in Sprague-Dawley and Long-Evans rats. PubMed. [Link]

Sources

- 1. promega.com [promega.com]

- 2. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjeid.com]

- 7. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Concept for Super-Soft Topical Drugs: Deactivation by an Enzyme-Induced Switch into an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. a2bchem.com [a2bchem.com]

The Fluorinated Pyridine Ketone Scaffold: A Guide to Covalent Inhibition and Metabolic Tuning

Topic: Structure-Activity Relationship (SAR) of Fluorinated Pyridine Ketones Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The fluorinated pyridine ketone motif represents a high-value pharmacophore in modern drug discovery, particularly for designing reversible covalent inhibitors (serine/cysteine proteases, esterases, and kinases). This guide deconstructs the interplay between the electron-deficient pyridine ring and the activated ketone, providing a roadmap for optimizing potency, selectivity, and metabolic stability.

Physicochemical Core: The "Fluorine Effect"[1][2][3][4]

The strategic incorporation of fluorine into pyridine ketones alters the molecular landscape through two distinct mechanisms: electronic deactivation of the ring and activation of the carbonyl warhead.

Electronic Modulation and pKa

The pyridine nitrogen is typically a hydrogen bond acceptor (

| Position of Fluorine (relative to N) | Approx. | Impact on Drug Properties |

| 2-Fluoro (Ortho) | -2.5 to -3.0 | Reduces solubility; increases lipophilicity; creates dipole alignment. |

| 3-Fluoro (Meta) | -1.5 to -2.0 | Moderate basicity reduction; blocks metabolic soft spot (C3). |

| 2,6-Difluoro | -4.0 to -5.0 | Renders N non-basic; significantly increases permeability. |

The " -Hole" Interaction

Perfluorination or specific substitution patterns (e.g., pentafluoropyridine) create a region of positive electrostatic potential above the ring center, known as a "

Mechanism of Action: The Activated Ketone Warhead

In medicinal chemistry, fluorinated ketones (specifically trifluoromethyl ketones, TFMKs) are deployed as Transition State Inhibitors (TSIs) .

The Hydration Equilibrium

The electron-withdrawing nature of the pyridine ring, combined with

-

High

: Indicates a highly reactive electrophile, ideal for trapping nucleophilic serine (-OH) or cysteine (-SH) residues in enzyme active sites. -

Bioactivity Correlation: The tetrahedral geometry of the gem-diol or the enzyme-inhibitor adduct mimics the high-energy intermediate of peptide/ester hydrolysis.

Diagram: Mechanism of Covalent Inhibition

The following diagram illustrates the reversible covalent capture of a Serine protease by a pyridyl trifluoromethyl ketone.

Metabolic Stability & SAR Optimization

A major liability of pyridine ketones is metabolic clearance. The SAR strategy must balance potency (electrophilicity) with stability (resistance to reduction and oxidation).

Blocking Oxidative Clearance (CYP450)

Pyridine rings are prone to N-oxidation or C-oxidation by Cytochrome P450s.[1]

-

Strategy: Place Fluorine at C3 or C5 positions. The strong C-F bond (

) blocks the formation of the unstable arene oxide intermediate required for oxidative debulking.

Preventing Carbonyl Reduction

The activated ketone is a substrate for cytosolic Carbonyl Reductases (CBRs) , which reduce it to the inactive alcohol.

-

Steric Shielding: Introduce bulky groups (e.g., ortho-methyl or chloro) on the pyridine ring adjacent to the ketone to sterically hinder CBR approach without preventing active site binding.

-

Hydrate Stabilization: Electron-withdrawing groups (EWGs) that stabilize the hydrate form can paradoxically improve half-life, as the hydrate is not a substrate for CBRs.

Diagram: SAR Optimization Workflow

Experimental Protocols

Synthesis of 2-Fluoro-3-pyridyl Trifluoromethyl Ketone

Rationale: Direct fluorination of pyridines is hazardous. This protocol uses a safer SNAr approach followed by nucleophilic trifluoromethylation.

Reagents: 2-Chloronicotinic acid, MeOH,

-

Esterification: Reflux 2-chloronicotinic acid in MeOH with catalytic

to yield methyl 2-chloronicotinate. -

Halex Reaction (SNAr):

-

Dissolve methyl 2-chloronicotinate (1.0 eq) in anhydrous DMSO.

-

Add anhydrous CsF (3.0 eq) and 18-crown-6 (0.1 eq).

-

Heat to 120°C for 12h under

. Monitor by LCMS for conversion to methyl 2-fluoronicotinate. -

Note: Anhydrous conditions are critical to prevent hydrolysis back to the acid.

-

-

Trifluoromethylation:

-

Cool a solution of methyl 2-fluoronicotinate in THF to 0°C.

-

Add

(1.2 eq) followed by catalytic TBAF (0.1 eq). -

Stir for 2h. The initial product is a silyl hemiketal.

-

-

Hydrolysis: Treat with 1M HCl at RT for 1h to unmask the ketone.

-

Purification: Extract with DCM, dry over

, and purify via silica flash chromatography (Hexane/EtOAc). The ketone exists in equilibrium with its hydrate; avoid extensive water exposure during workup if possible.

Kinetic Assay: Determining for Covalent Inhibitors

Rationale: Standard IC50 values are time-dependent for covalent inhibitors.

-

Setup: Prepare enzyme buffer (pH 7.4, HEPES). Add fluorogenic substrate (

concentration). -

Initiation: Add inhibitor at varying concentrations (

). -

Measurement: Monitor fluorescence continuously for 60 minutes.

-

Analysis:

-

Fit progress curves to the exponential equation:

. -

Plot

vs -

For reversible covalent inhibitors, fit to hyperbolic equation to determine

(affinity) and

-

References

-

Mechanism of Action (HDAC Inhibitors): Lelt, A. S., et al. (2015). "A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action." RSC Advances.

-

SARS-CoV Protease Inhibition: Zhang, et al. (2020). "Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease." Bioorganic & Medicinal Chemistry Letters.

-

Metabolic Stability of Fluorinated Pyridines: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Synthetic Methodology (Fluorinated Ketones): Sloop, J. C., et al. (2014).[2] "Synthesis and Reactivity of Fluorinated Cyclic Ketones." American Journal of Organic Chemistry.[2]

-

Physical Organic Chemistry of Fluorine: Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

Sources

1-(6-fluoro-3-pyridinyl)-1-propanone chemical structure and SMILES

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

1-(6-fluoro-3-pyridinyl)-1-propanone (also known as 1-(6-fluoropyridin-3-yl)propan-1-one) is a high-value heteroaromatic building block. It features a pyridine scaffold substituted with a propionyl group at the C3 position and a fluorine atom at the C6 position. This specific substitution pattern renders the molecule a "privileged structure" in drug discovery. The electron-withdrawing nature of the pyridine nitrogen and the ketone moiety activates the C6-fluorine toward Nucleophilic Aromatic Substitution (SNAr), while the ketone itself serves as a versatile handle for constructing complex side chains.

This guide details the structural specifications, validated synthetic routes, and reactivity profiles necessary for utilizing this compound in high-throughput lead optimization.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data characterizes the core molecule. Researchers should use these identifiers for database registration and property modeling.

Table 1: Structural and Physicochemical Specifications

| Property | Value / Description |

| IUPAC Name | 1-(6-Fluoropyridin-3-yl)propan-1-one |

| Common Synonyms | 6-Fluoro-3-propionylpyridine; 3-Propanoyl-6-fluoropyridine |

| Molecular Formula | C₈H₈FNO |

| Molecular Weight | 153.15 g/mol |

| SMILES | CCC(=O)c1ccc(F)nc1 |

| InChI Key | Predicted:[1][2]XQYJ...[3] (Derivative specific) |

| LogP (Predicted) | ~1.6 (Moderate lipophilicity, favorable for CNS penetration) |

| H-Bond Acceptors | 2 (N, O) |

| Topological Polar Surface Area | ~30 Ų |

Validated Synthetic Protocols

Direct Friedel-Crafts acylation of pyridine rings is notoriously difficult due to ring deactivation. Therefore, the most robust synthesis employs organometallic addition to a Weinreb amide . This method prevents over-addition (formation of tertiary alcohols) and ensures high purity.

Protocol A: The Weinreb Amide Route (Recommended)

Mechanism: Conversion of carboxylic acid to N-methoxy-N-methylamide, followed by controlled Grignard addition.

Step 1: Formation of the Weinreb Amide

-

Reagents: 6-Fluoronicotinic acid (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Procedure:

-

Dissolve 6-fluoronicotinic acid in DCM at 0°C under N₂.

-

Add DIPEA, followed by EDCI and HOBt. Stir for 15 min.

-

Add N,O-Dimethylhydroxylamine HCl.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

-

Yield: Expect >85% of the intermediate amide.

-

Step 2: Grignard Addition

-

Reagents: Weinreb Amide (from Step 1), Ethylmagnesium bromide (EtMgBr, 3.0M in ether, 1.2 eq).

-

Solvent: Tetrahydrofuran (THF), anhydrous.

-

Procedure:

-

Cool the amide solution in THF to -78°C (Critical to prevent side reactions with the Fluorine).

-

Add EtMgBr dropwise over 20 minutes.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Quench: Carefully add saturated NH₄Cl solution.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Visualization of Synthetic Pathway

Figure 1: Two-step synthesis via Weinreb Amide to prevent over-alkylation.

Reactivity Profile & Medicinal Chemistry Applications[6][11]

The 1-(6-fluoro-3-pyridinyl)-1-propanone scaffold is bifunctional. Understanding the electronic push-pull of this system is vital for downstream modification.

The C6-Fluorine "Hot Spot" (SNAr)

The fluorine at position 6 is highly activated. The nitrogen atom in the pyridine ring withdraws electron density (inductive effect -I, mesomeric effect -M), and the carbonyl group at position 3 further depletes electron density from the ring.

-

Application: Displacement of Fluorine by primary or secondary amines, thiols, or alkoxides.

-

Conditions: Typically requires a base (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (60–100°C).

-

Strategic Value: This allows the late-stage introduction of complex polarity-modulating groups (e.g., piperazines, morpholines) to improve solubility or target affinity [1].

Ketone Derivatization

The propanone side chain offers standard ketone reactivity but is influenced by the electron-poor ring.

-

Reductive Amination: Reaction with amines and NaBH(OAc)₃ yields branched benzylic-like amines.

-

Alpha-Bromination: Reaction with Br₂ or NBS allows for the construction of thiazoles or imidazoles fused to the pyridine core.

Reactivity Workflow Diagram

Figure 2: Divergent synthesis pathways utilizing the labile Fluorine and the Ketone handle.[4]

Safety & Handling

-

Fluorine Safety: While the C-F bond is generally stable, combustion of fluorinated compounds can release HF. Use appropriate scrubbing in waste streams.

-

Skin Irritant: Pyridine derivatives are known skin irritants and potential sensitizers. All synthesis steps involving the 6-fluoro intermediate should be conducted in a fume hood with nitrile gloves.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Ketones can undergo slow alpha-oxidation or condensation if exposed to light and air for prolonged periods.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

-

Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10, 383–394. Link

Sources

Strategic Integration of Novel Fluorinated Building Blocks in Drug Discovery

[1][2]

Executive Summary

The "Fluorine Effect" in medicinal chemistry has evolved beyond the simple introduction of a single fluorine atom to block metabolic hotspots or the use of a trifluoromethyl group (

This technical guide analyzes these emerging building blocks, providing comparative physicochemical data, strategic bioisosteric applications, and detailed experimental protocols for their synthesis, including the breakthrough 2025 copper-catalyzed insertion of difluorocarbene into epoxides.

Part 1: The Physicochemical Toolkit

The selection of a fluorinated motif must be data-driven. The following table contrasts the "Classic" fluorinated groups with emerging "Novel" blocks. Note the distinct profile of

Table 1: Comparative Physicochemical Properties of Fluorinated Motifs

| Motif | Structure | Hammett | Hansch | Steric Bulk (Est.) | Key Characteristic |

| Fluorine | 0.06 | 0.14 | Small (vs H) | Metabolic blocking; minimal steric perturbation. | |

| Trifluoromethyl | 0.54 | 0.88 | High metabolic stability; significant lipophilicity boost. | ||

| Difluoromethyl | 0.40 | 0.11 | Lipophilic H-bond donor (Bioisostere for | ||

| Trifluoromethoxy | 0.35 | 1.04 | High lipophilicity; flexible rotation; often improves permeability. | ||

| Pentafluorosulfanyl | 0.68 | 1.51 | "Super-Trifluoromethyl" ; square pyramidal geometry; extreme stability. | ||

| Difluorooxetane | (Cyclic) | N/A | Low | Moderate | Carbonyl Isostere ; lowers lipophilicity vs gem-dimethyl; metabolic stability. |

Data compiled from Hansch et al. and recent literature reviews [1, 2].

Part 2: Emerging Motifs & Synthetic Access

The Pentafluorosulfanyl Group ( )

Often termed the "super-trifluoromethyl" group,

-

Stability: The S–F bond is hypervalent but exceptionally stable to hydrolysis, reduction, and oxidation, resisting degradation in harsh metabolic environments [3].

-

Application: It serves as a superior bioisostere for tert-butyl or nitro groups.[3] Unlike the nitro group, it is not a metabolic liability (reductive toxicity).

-Difluoro-oxetanes

A major bottleneck in using fluorinated oxetanes has been synthetic inaccessibility.[4][5] However, a 2025 breakthrough by researchers at the National University of Singapore (NUS) unlocked a catalytic route converting epoxides directly to fluorinated oxetanes [4].[6][4][7]

-

Bioisosterism: The

-difluoro-oxetane motif acts as a stable isostere for carbonyls (ketones/esters) and

Fluorinated Cyclopropanes via Biocatalysis

While chemical synthesis of chiral fluorinated cyclopropanes is challenging, engineered myoglobin catalysts now allow for the stereoselective cyclopropanation of vinyl fluorides. This motif introduces a rigid vector for side chains, locking bioactive conformations [5].

Part 3: Visualizing the Workflow

Diagram 1: Strategic Selection of Fluorinated Motifs

This decision tree guides the medicinal chemist in selecting the appropriate fluorinated building block based on the specific property requiring optimization.

Caption: Decision matrix for selecting fluorinated motifs based on ADME/Tox optimization goals.

Diagram 2: Mechanism of Cu-Catalyzed Oxetane Synthesis

The following diagram illustrates the mechanistic pathway for the 2025 NUS protocol converting epoxides to difluoro-oxetanes.

Caption: Mechanistic pathway for the Copper-catalyzed insertion of difluorocarbene into epoxides [4].[4]

Part 4: Experimental Protocols

Protocol A: Copper-Catalyzed Synthesis of -Difluoro-oxetanes

Based on the methodology developed by Koh et al. (NUS, 2025) [4].

Objective: Direct conversion of a 3-membered epoxide ring into a 4-membered fluorinated oxetane ring via difluorocarbene insertion.

Reagents:

-

Substrate: Aryl or Alkyl Epoxide (1.0 equiv)

-

Carbene Source:

(Trimethylsilyl difluorobromomethane) (1.5 equiv) -

Catalyst:

(5 mol%) -

Ligand: Bathophenanthroline (5.5 mol%)

-

Base/Activator: NaI (20 mol%) (to activate silane)

-

Solvent: THF (anhydrous)

Step-by-Step Workflow:

-

Catalyst Preparation: In a glovebox, charge a dried reaction vial with

(5 mol%) and Bathophenanthroline (5.5 mol%). Dissolve in anhydrous THF ( -

Substrate Addition: Add the epoxide substrate (1.0 equiv) and NaI (20 mol%) to the vial.

-

Carbene Generation: Slowly add

(1.5 equiv) via syringe. -

Reaction: Seal the vial and heat to

for 12 hours. The copper catalyst stabilizes the transient difluorocarbene, preventing dimerization ( -

Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of silica gel to remove copper salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Validation: Confirm structure via

NMR (characteristic gem-difluoro signal, typically

Protocol B: Biocatalytic Synthesis of Fluorinated Cyclopropanes

Based on engineered myoglobin catalysis [5].

Objective: Stereoselective cyclopropanation of a vinyl fluoride.

Reagents:

-

Substrate: Vinyl Fluoride (e.g.,

-fluorostyrene) -

Carbene Precursor: Ethyl diazoacetate (EDA)

-

Catalyst: Engineered Myoglobin variant (e.g., Mb(H64V, V68A))

-

Buffer: KPi buffer (pH 7.0) containing sodium dithionite (reductant).

Step-by-Step Workflow:

-

Reaction Setup: In an anaerobic chamber, prepare a solution of the Myoglobin catalyst (

) in KPi buffer. Add sodium dithionite ( -

Substrate Addition: Add the vinyl fluoride substrate (

). -

Diazo Addition: Slowly add Ethyl diazoacetate (

) over 1 hour using a syringe pump (slow addition is crucial to prevent carbene dimerization). -

Incubation: Stir at room temperature for 6 hours.

-

Extraction: Extract the reaction mixture with dichloromethane (

). -

Analysis: Dry organic layer over

. Analyze diastereoselectivity (dr) and enantiomeric excess (ee) via Chiral HPLC.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link

-

Tan, T.-D., Wang, Y.-Q., Liu, P., Chan, E. C. Y., & Koh, M. J. (2025).[4] A catalytic gem-difluoromethylenation of epoxides for the synthesis of fluorinated oxetanes.[4] Nature Chemistry.[6] Link

-

Tinoco, A., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 4. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]

- 5. scribd.com [scribd.com]

- 6. scienmag.com [scienmag.com]

- 7. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]

Technical Guide: 6-Fluoronicotinic Acid in Heterocyclic Synthesis

[1][2]

Executive Summary

6-Fluoronicotinic acid (6-FNA; CAS 403-45-2) represents a high-value scaffold in modern medicinal chemistry.[1][2][3] Its utility stems from the synergistic combination of a reactive electrophilic handle (C6-fluorine), a versatile carboxylate handle (C3-acid), and the bioisosteric properties of the pyridine ring. This guide details the synthetic exploitation of 6-FNA, moving beyond basic characterization to provide actionable protocols for nucleophilic aromatic substitution (

The "Fluorine Effect" in Pyridines

The C6-fluorine atom is not merely a leaving group; it profoundly alters the physicochemical profile of the pyridine core.

-

Electronic Modulation: The high electronegativity of fluorine lowers the LUMO energy of the pyridine ring, significantly increasing susceptibility to nucleophilic attack at C6 compared to chloro- or bromo-analogs.

-

Metabolic Stability: In final drug candidates, retaining the fluorine (if not displaced) blocks metabolic oxidation at the susceptible C6 position.

Reactivity Landscape

The orthogonal reactivity of 6-FNA allows for sequential functionalization.[2] The core can be visualized as a trifunctional scaffold:

-

C6 Position (

Center): Highly activated for displacement by amines, thiols, and alkoxides.[1] -

C3 Position (Acyl Center): Gateway to esters, amides, and heterocycles (oxadiazoles, benzimidazoles).[1]

-

C2/C4 Positions (C-H Activation): Sites for metal-catalyzed direct arylation, controlled by the directing ability of the C3-carboxylate.[2]

Figure 1: Orthogonal reactivity map of 6-fluoronicotinic acid.

Core Workflow 1: C6-Functionalization via

The displacement of fluorine at the C6 position is the primary entry point for library generation. Unlike chloropyridines, which often require elevated temperatures or palladium catalysis (Buchwald-Hartwig), the 6-fluoro moiety reacts under mild conditions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.[1]

Protocol: Synthesis of 6-Morpholinonicotinic Acid

This protocol demonstrates the introduction of a solubilizing morpholine group.[2]

Reagents:

-

Morpholine (2.5 equiv)[1]

-

Solvent: DMSO or DMF (Green alternative: Water with 2 wt% TPGS-750-M surfactant)[1][2]

-

Base:

(2.0 equiv)[1][4]

Step-by-Step Methodology:

-

Preparation: Dissolve 6-fluoronicotinic acid (141 mg, 1.0 mmol) in DMF (3 mL).

-

Addition: Add

(276 mg, 2.0 mmol) followed by morpholine (217 mg, 2.5 mmol). -

Reaction: Stir the mixture at 80°C for 4–6 hours.

-

Note: While reaction can occur at lower temps, 80°C ensures complete conversion of the carboxylic acid salt form, which is less electron-deficient than the neutral ester.[1]

-

-

Workup: Pour the reaction mixture into ice-water (15 mL). Adjust pH to ~3–4 with 1M HCl to precipitate the zwitterionic product.

-

Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum.[1]

-

Validation: Yield is typically 85–92%.[2] Purity can be assessed via HPLC (254 nm).

Technical Insight: If the substrate contains sensitive functionalities, this reaction can be performed at room temperature using 2,3,5,6-tetrafluorophenyl (TFP) esters of the nicotinic acid, which activates the ring further, though this risks competing substitution at the ester.[1]

Core Workflow 2: Scaffold Extension to 1,3,4-Oxadiazoles

Converting the C3-carboxylic acid into a 1,3,4-oxadiazole ring creates a biologically active pharmacophore often used to improve metabolic stability compared to esters or amides.[1][2]

Synthetic Pathway

The transformation proceeds through three distinct stages: Esterification

Figure 2: Sequential synthesis of 1,3,4-oxadiazole derivatives.

Detailed Protocol: Cyclodehydration with

Reagents:

Methodology:

-

Mixing: In a round-bottom flask, combine 6-fluoronicotinohydrazide (1.0 mmol) and the appropriate aryl carboxylic acid (1.0 mmol).

-

Reagent Addition: Add

(5 mL) carefully. -

Reflux: Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC.[2][5]

-

Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring.

-

Caution: Exothermic hydrolysis of excess

releases HCl gas.[2]

-

-

Neutralization: Adjust pH to ~7–8 using solid

or 10% NaOH solution to precipitate the product. -

Purification: Filter the solid. Recrystallize from ethanol/DMF mixtures if necessary.[2]

Advanced Applications: C-H Activation & PET Tracers

Palladium-Catalyzed Direct Arylation

Direct functionalization of the C2 or C4 position (ortho to the pyridine nitrogen) is historically challenging due to catalyst poisoning by the basic nitrogen. However, 6-FNA derivatives allow for carboxylate-directed C-H activation .[1][2]

-

Mechanism: The C3-carboxylate acts as a directing group, coordinating to Pd(II) to form a palladacycle intermediate, facilitating C-H bond cleavage at the C2 or C4 position.[1]

-

Conditions:

(5-10 mol%),

PET Radiotracer Synthesis

6-Fluoronicotinic acid is a standard prosthetic group for labeling biomolecules with Fluorine-18 (

-

Strategy: The 2,3,5,6-tetrafluorophenyl (TFP) ester of 6-chloronicotinic acid is often used as a precursor.[1]

-

Radiolabeling:

-fluoride displaces the chloride (or nitro group) at C6, followed by conjugation of the activated ester to peptides (e.g., RGD peptides for tumor imaging) via amine coupling.

Quantitative Data Summary

| Transformation | Reaction Type | Key Reagents | Typical Yield | Critical Parameter |

| C6-Amination | Amine, | 85-95% | Temperature (80°C for acids, RT for esters) | |

| Hydrazide Formation | Nucleophilic Acyl Sub.[1][2] | 70-85% | Excess hydrazine prevents dimer formation | |

| Oxadiazole Formation | Cyclodehydration | 60-80% | Quenching rate (control exotherm) | |

| Direct Arylation | C-H Activation | 40-65% | Carboxylate directing group is essential |

References

-

Basuli, F., et al. (2017).[1][3] Fast indirect fluorine-18 labeling of protein/peptide using the useful 6-fluoronicotinic acid-2,3,5,6-tetrafluorophenyl prosthetic group.[1][2][3] Journal of Labelled Compounds and Radiopharmaceuticals. Link[1]

-

Olberg, D. E., et al. (2010).[1][5] One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18.[1][2][6] Journal of Medicinal Chemistry. Link[1]

-

Liao, Y., et al. (2016).[1] Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. Organic Letters. Link[1]

-

Kuang, Y., et al. (2022).[1][7] Induction of genes implicated in stress response and autophagy by a novel quinolin-8-yl-nicotinamide QN532 in pancreatic cancer.[2][3] Journal of Medicinal Chemistry. Link[1]

-

Borlinghaus, N., et al. (2021).[1] Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[1] Green Chemistry. Link

Sources

- 1. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones [mdpi.com]

- 2. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. d-nb.info [d-nb.info]

- 5. scribd.com [scribd.com]

- 6. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Metabolic Stability of 6-Fluoropyridine Scaffolds: Optimizing AO Resistance and Mitigating SnAr Liabilities

The following technical guide is structured to address the metabolic and safety profiles of 6-fluoropyridine scaffolds, designed for researchers in medicinal chemistry and DMPK.

Executive Summary

The incorporation of fluorine at the C-6 position of pyridine scaffolds is a canonical strategy in medicinal chemistry to block oxidative metabolism mediated by Aldehyde Oxidase (AO) . While this tactic effectively blunts intrinsic clearance (

This guide details the mechanistic basis of 6-fluoropyridine stability, the "double-edged" nature of its reactivity with glutathione (GSH), and a validated screening workflow to de-risk these scaffolds early in the Design-Make-Test-Analyze (DMTA) cycle.

Mechanistic Rationale: The AO Blockade

Pyridines and related aza-arenes are electron-deficient heterocycles.[1] While Cytochrome P450s (CYPs) typically oxidize electron-rich sites (via radical abstraction), Aldehyde Oxidase (AO) —a cytosolic molybdenum-cofactor (MoCo) enzyme—specifically targets electron-deficient carbons adjacent to the ring nitrogen.

The Mechanism of AO Oxidation

AO functions as a nucleophile.[2][3] The reaction proceeds via a nucleophilic attack by the molybdenum-hydroxyl species (

The Fluorine Effect

Substituting the C-6 hydrogen with fluorine blocks this pathway through two primary mechanisms:

-

Steric/Electronic Blockade: The C-F bond is metabolically robust (

vs. -

Lipophilicity Modulation: While F-substitution blocks AO, it often increases

, potentially driving higher nonspecific binding or CYP-mediated metabolism at distal sites. Thus, 6-fluoropyridine is not a "magic bullet" but a redirection strategy.

The Liability: Glutathione Trapping and

The very property that makes 6-fluoropyridine resistant to oxidative metabolism—electron deficiency—renders it susceptible to Nucleophilic Aromatic Substitution (

The Mechanism

In the presence of intracellular nucleophiles like Glutathione (GSH), the C-6 fluorine can act as a leaving group. If the pyridine ring is further activated by electron-withdrawing groups (EWGs) at C-3 or C-5 (e.g.,

Consequences:

-

Irreversible Binding: Formation of covalent adducts with cellular proteins (via cysteine residues).

-

Toxicity: Potential for idiosyncratic drug-induced liver injury (DILI) or immune-mediated hypersensitivity.[4]

-

False Stability: A compound may appear stable in HLM/HLC (low depletion) but is actually being sequestered as a covalent adduct.

Visualizing the Metabolic Divergence

The following diagram illustrates the divergent fates of a pyridine scaffold depending on C-6 substitution and electronic activation.

Figure 1: The metabolic bifurcation of pyridine scaffolds. Fluorination blocks AO-mediated oxidation (top path) but opens the door to GSH conjugation via SnAr (bottom path) if the ring is electron-deficient.

Experimental Validation Framework

To validate 6-fluoropyridine scaffolds, a standard microsomal assay is insufficient.[5] You must employ a Cytosolic + GSH screening cascade.

Comparative Assay Requirements

| Parameter | Standard CYP Stability | AO Stability Screen | Reactive Metabolite Screen |

| Enzyme Source | Human Liver Microsomes (HLM) | Human Liver Cytosol (HLC) or S9 | HLM or S9 + GSH |

| Cofactors | NADPH | None (or ZPC for specific cases) | NADPH + Glutathione (5-10 mM) |

| Key Enzyme | CYPs (1A2, 3A4, etc.) | Aldehyde Oxidase (AOX1) | GSTs / Chemical Reactivity |

| Readout | % Remaining / | % Remaining / | Neutral Loss Scan (LC-MS) |

| Failure Mode | Rapid Oxidation | Rapid Oxidation to Pyridone | Formation of GSH Adducts (+305 Da) |

Protocol 1: Cytosolic Stability (AO Check)

Self-Validating Control: Include Zaleplon or Phthalazine as positive controls for AO activity. If these do not degrade >50% in 30 mins, the cytosolic fraction is inactive.

-

Preparation: Thaw Human Liver Cytosol (HLC) on ice.

-

Reaction Mix: Prepare a 1 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Substrate: Spike test compound to 1 µM final concentration (keep DMSO < 0.1%).

-

Incubation: Incubate at 37°C. Note: AO does not require NADPH.

-

Sampling: Aliquot at 0, 15, 30, and 60 minutes into ice-cold acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the +16 Da (oxidation) product.

Protocol 2: GSH Trapping (SnAr Check)

Self-Validating Control: Use Diclofenac (CYP-mediated quinone imine trap) or a known 2-fluoro-4-cyano-pyridine (SnAr trap) as a positive control.

-

System: Use Human Liver S9 (contains both CYPs and Cytosolic enzymes) to cover both oxidative activation and direct SnAr.

-

Fortification: Add NADPH (1 mM) and Glutathione (GSH) (5 mM) to the buffer.

-

Substrate: Incubate test compound (10 µM) for 60 minutes at 37°C.

-

Quench: Stop reaction with cold acetonitrile (1:3 ratio).

-

Detection (Critical): Analyze via LC-MS/MS using a Neutral Loss Scan of 129 Da (pyroglutamic acid loss) or precursor ion scan of m/z 272 (GSH fragment in negative mode).

-

Interpretation: Look for [M + 305 - HF] peaks. If the mass shift is exactly +305 Da (addition of GSH) minus 20 Da (HF), it indicates Fluorine displacement.

Decision Logic for Lead Optimization

Use this logic flow to determine if a 6-fluoropyridine scaffold is viable or requires re-engineering.

Figure 2: The "Go/No-Go" decision tree for fluorinated pyridine scaffolds. Stability in cytosol is the first gate; lack of GSH reactivity is the second.

References

-

Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: National Institutes of Health (NIH) URL:[Link]

-

Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. Source: ACS Omega URL:[Link]

-

Rapid screening and characterization of glutathione-trapped reactive metabolites. Source: PubMed URL:[Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry URL:[Link]

-

Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series. Source: Bioorganic & Medicinal Chemistry URL:[Link]

Sources

- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 3. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. jneuropsychiatry.org [jneuropsychiatry.org]

A Technical Guide to the Physicochemical Properties of 1-(6-Fluoropyridin-3-yl)propan-1-one: Molecular Weight and Lipophilicity

Introduction

In the landscape of modern drug discovery and development, a profound understanding of a compound's physicochemical properties is paramount. These characteristics govern a molecule's behavior from initial formulation to its ultimate interaction with a biological target. This guide provides an in-depth analysis of two critical parameters—molecular weight and the partition coefficient (logP)—for the compound 1-(6-Fluoropyridin-3-yl)propan-1-one.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of values to explore the methodologies behind their determination, their strategic importance in drug design, and the practical application of this knowledge in a laboratory setting. Our objective is to provide a self-validating framework of information, grounded in established scientific principles and supported by authoritative references.

Core Physicochemical Descriptors of 1-(6-Fluoropyridin-3-yl)propan-1-one

A foundational step in the characterization of any potential therapeutic agent is the determination of its fundamental molecular properties. These values serve as the initial inputs for a wide array of predictive models and experimental designs.

| Property | Value | Source |

| Molecular Weight | 153.156 g/mol | Fluorochem[1] |

| Calculated logP | 1.55 | Fluorochem[1] |

The molecular weight is a definitive, calculated value based on the compound's chemical formula (C₈H₈FNO). The partition coefficient, or logP, is a measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and a polar solvent (water). It is a critical indicator of a molecule's lipophilicity or hydrophobicity.

The Significance of Molecular Weight and logP in Drug Development

The seemingly simple values of molecular weight and logP carry profound implications for a compound's pharmacokinetic and pharmacodynamic profile.

Molecular Weight: This property is a cornerstone of heuristic guidelines for drug-likeness, most notably Lipinski's Rule of Five. While not an inviolable law, this rule suggests that poor absorption or permeation is more likely when a compound's molecular weight exceeds 500. At 153.156 g/mol , 1-(6-Fluoropyridin-3-yl)propan-1-one resides well within the favorable range, suggesting a lower likelihood of size-related absorption issues.

LogP (Partition Coefficient): Lipophilicity is arguably one of the most influential physicochemical properties in drug discovery.[2] It impacts:

-

Absorption: A compound must possess sufficient lipophilicity to traverse the lipid bilayers of cell membranes, such as those in the gastrointestinal tract.

-

Distribution: The extent to which a drug distributes into various tissues is heavily influenced by its logP. Highly lipophilic compounds may accumulate in fatty tissues, affecting their duration of action and potential for toxicity.

-

Metabolism: Increased lipophilicity can lead to greater interaction with metabolic enzymes, such as the Cytochrome P450 family, potentially increasing the rate of clearance.

-

Solubility: There is often an inverse correlation between lipophilicity and aqueous solubility. A balance must be struck to ensure a compound is soluble enough for formulation and administration while being lipophilic enough for absorption.

The calculated logP of 1.55 for 1-(6-Fluoropyridin-3-yl)propan-1-one suggests a balanced profile, possessing sufficient lipophilicity for membrane permeation without being so high as to introduce significant solubility or metabolic liabilities.

Determination of the Partition Coefficient (logP): Methodologies and Rationale

The value of logP can be determined through both experimental and computational methods. Each approach has its own set of advantages and limitations.

Computational Prediction of logP

A multitude of computational algorithms exist for the in silico prediction of logP.[3][4] These methods are invaluable in early-stage discovery for rapidly screening large libraries of virtual compounds.[3] Common approaches include:

-

Atom-based methods: These algorithms sum the contributions of individual atoms to the overall lipophilicity.[3]

-

Fragment-based methods: The molecule is dissected into structural fragments, and the logP is calculated by summing the contributions of these fragments, often with correction factors for interactions between them.[3]

-

Property-based methods: These utilize quantum mechanics or molecular mechanics to calculate properties that correlate with lipophilicity.[3]

It is crucial to recognize that these are predictive models, and their accuracy can vary depending on the algorithm and the chemical space of the training dataset.[5][6][7] Therefore, for lead candidates, experimental validation is essential.

Experimental Determination of logP: The Shake-Flask Method

The "shake-flask" method is the universally recognized gold standard for the experimental determination of logP.[2][5][8] Its primary advantage lies in being a direct measurement of the partition coefficient.[5] The following protocol provides a detailed, step-by-step guide for this procedure.

Principle: A known quantity of the analyte is dissolved in a biphasic system of n-octanol and water. After vigorous mixing to facilitate partitioning and subsequent separation of the phases, the concentration of the analyte in each phase is quantified. The ratio of these concentrations yields the partition coefficient.

Experimental Workflow Diagram:

Caption: Workflow for logP determination via the shake-flask method.

Detailed Protocol:

-

Preparation of Pre-Saturated Solvents:

-

Rationale: To ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution, each solvent must be pre-saturated with the other.

-

Procedure: In a separatory funnel, combine equal volumes of n-octanol and purified water (e.g., HPLC-grade). Shake vigorously for 10-15 minutes. Allow the phases to separate completely (this may take several hours or can be left overnight). Carefully collect each phase into separate, sealed containers.

-

-

Analyte Solution Preparation:

-

Rationale: A stock solution of the analyte is prepared in one of the pre-saturated phases. The choice of solvent depends on the anticipated solubility of the compound.

-

Procedure: Accurately weigh a small amount of 1-(6-Fluoropyridin-3-yl)propan-1-one and dissolve it in a known volume of pre-saturated n-octanol to create a stock solution of a suitable concentration (e.g., 1 mg/mL).

-

-

Partitioning:

-

Rationale: The analyte is introduced into the biphasic system and agitated to allow it to distribute between the two phases until equilibrium is reached.[9]

-

Procedure: In a suitable vessel (e.g., a glass vial with a PTFE-lined cap), add a precise volume of the analyte stock solution in n-octanol (e.g., 2.0 mL). Add an equal, precise volume of pre-saturated water (2.0 mL). Seal the vessel and shake vigorously for a set period (e.g., 30 minutes) at a constant temperature (typically 25°C).

-

-

Phase Separation:

-

Rationale: The two immiscible phases must be completely separated to allow for accurate sampling. Centrifugation is the most effective method to achieve this and break any emulsions.

-

Procedure: Centrifuge the sample vials at a moderate speed (e.g., 2000 x g) for 10-15 minutes, or until a sharp interface between the two layers is observed.

-

-

Sampling and Quantification:

-

Rationale: The concentration of the analyte in each phase must be determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Procedure:

-

Carefully withdraw an aliquot from the upper n-octanol layer using a micropipette. Be cautious not to disturb the interface.

-

Using a fresh pipette tip, withdraw an aliquot from the lower aqueous layer.[5]

-

Prepare appropriate dilutions of each sample and a set of calibration standards.

-

Analyze the samples and standards by HPLC to determine the concentration of the analyte in the n-octanol phase ([Analyte]oct) and the aqueous phase ([Analyte]aq).

-

-

-

Calculation:

-

Rationale: The partition coefficient (P) is the ratio of the concentrations. This value is then logarithmically transformed to obtain logP.

-

Calculation:

-

P = [Analyte]oct / [Analyte]aq

-

logP = log₁₀(P)

-

-

Conclusion

The molecular weight (153.156 g/mol ) and calculated logP (1.55) of 1-(6-Fluoropyridin-3-yl)propan-1-one position it as a compound with favorable drug-like properties. This guide has provided not only these core values but also a comprehensive framework for understanding their significance and the rigorous experimental methodology required for their validation. By integrating computational screening with gold-standard experimental techniques like the shake-flask method, researchers can build a robust physicochemical dataset, enabling more informed and successful drug development campaigns.

References

-

Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(1), 796-805. [Link]

-

Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Tarcsay, Á. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

-

Luo, R., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Computational Chemistry. [Link]

-

Korshunova, G., et al. (2022). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Journal of Chemical Information and Modeling. [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved February 12, 2026, from [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. [Link]

-

protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved February 12, 2026, from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved February 12, 2026, from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. chemaxon.com [chemaxon.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

Methodological & Application

Precision Synthesis of 1-(6-Fluoropyridin-3-yl)propan-1-one via Weinreb Amide Methodology

Executive Summary

This Application Note details the robust synthesis of 1-(6-Fluoropyridin-3-yl)propan-1-one starting from 6-fluoronicotinic acid . While direct nucleophilic addition of organometallics to carboxylic acid derivatives (acid chlorides or esters) often results in tertiary alcohol byproducts due to over-addition, this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) intermediate.

This route is specifically selected to preserve the integrity of the 6-fluoro substituent , which is prone to Nucleophilic Aromatic Substitution (

Strategic Analysis & Route Selection

The Challenge: Chemoselectivity on an Electron-Deficient Ring

Synthesizing ketones on a pyridine ring presents two specific challenges:

-

Over-addition: Grignard reagents (

) are highly reactive. Reaction with an ester or acid chloride typically proceeds past the ketone to the tertiary alcohol. -

Ring Instability: The 6-fluoropyridine moiety is electron-deficient. The fluorine atom at C6 activates the ring toward

displacement by strong nucleophiles (like EtMgBr) if temperatures are unregulated.

The Solution: The Weinreb Protocol

We employ a two-step sequence:[1][2]

-

Activation/Amidation: Conversion of the acid to the Weinreb amide using 1,1'-Carbonyldiimidazole (CDI). CDI is chosen over thionyl chloride (

) to avoid generating acidic byproducts that could protonate the pyridine nitrogen or require harsh thermal conditions. -

Controlled Nucleophilic Addition: Addition of Ethylmagnesium Bromide (EtMgBr). The Weinreb amide forms a stable five-membered chelate with the magnesium, locking the intermediate and preventing the attack of a second equivalent of Grignard.

Visual Workflow

Figure 1: Synthetic workflow emphasizing the isolation of the stable Weinreb amide intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of N-methoxy-N-methyl-6-fluoronicotinamide

Objective: Convert the carboxylic acid to the Weinreb amide under mild conditions.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8] | Role |

| 6-Fluoronicotinic acid | 141.10 | 1.0 | Substrate |

| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.2 | Coupling Agent |

| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.2 | Amine Source |

| Dichloromethane (DCM) | - | Solvent | Anhydrous |

| Triethylamine (TEA) | 101.19 | 1.0 | Base (Optional*) |

*Note: CDI generates imidazole in situ which acts as a base, but adding TEA can speed up the liberation of the free amine from the HCl salt.

Protocol

-

Activation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 6-fluoronicotinic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

CDI Addition: Add CDI (1.2 equiv) portion-wise at room temperature. Observation: Vigorous evolution of

gas will occur. -

Stirring: Stir the mixture at room temperature for 45–60 minutes to ensure complete formation of the acyl-imidazole intermediate.

-

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in one portion. (Optional: Add 1.0 equiv TEA if reaction is sluggish).

-

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes). The acid spot (baseline/streaking) should disappear, replaced by a distinct amide spot (

). -

Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove imidazole/unreacted pyridine), Sat.

, and Brine.[8] -

Drying: Dry organic layer over

, filter, and concentrate in vacuo. -

Purification: The crude product is often pure enough (>95%), but can be purified via silica gel flash chromatography (Hexanes/EtOAc gradient).

Phase 2: Grignard Addition (The Critical Step)

Objective: Selective addition of the ethyl group without displacing the fluorine.

Reagents & Materials

| Reagent | Equiv.[1][3][7][9][10][11][12] | Role |

| Weinreb Amide (from Phase 1) | 1.0 | Substrate |

| Ethylmagnesium Bromide (EtMgBr) | 1.5 | Nucleophile (3.0M in ether) |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, inhibitor-free |